ACE Inhibitory Activity: Isobutyrylproline vs. Captopril
Isobutyrylproline lacks the sulfhydryl (thiol) moiety required for angiotensin-converting enzyme (ACE) inhibition, resulting in a complete loss of inhibitory activity relative to its parent compound, captopril. Captopril demonstrates potent ACE inhibition with an IC50 of 0.025 μM, while isobutyrylproline, as the desmercapto derivative, exhibits negligible ACE inhibitory activity under comparable assay conditions . This functional divergence is attributed to the absence of the thiol group, which coordinates with the active-site zinc ion in ACE [1].
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Negligible (desmercapto derivative, lacks thiol zinc-binding group) |
| Comparator Or Baseline | Captopril: IC50 = 0.025 μM |
| Quantified Difference | Complete loss of inhibitory activity (≥ 3 orders of magnitude) |
| Conditions | In vitro ACE inhibition assay (standard conditions) |
Why This Matters
This functional divergence underpins isobutyrylproline's primary commercial application as a pharmacopeial impurity standard for captopril quality control, not as an active pharmaceutical ingredient.
- [1] Cushman DW, Cheung HS, Sabo EF, Ondetti MA. Design of potent competitive inhibitors of angiotensin-converting enzyme. Biochemistry. 1977;16(25):5484-5491. View Source
